molecular formula C25H21NO5 B2850311 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide CAS No. 923257-63-0

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

Cat. No. B2850311
CAS RN: 923257-63-0
M. Wt: 415.445
InChI Key: JMVKFFAIAADIEF-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide, commonly referred to as EPC-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPC-MB belongs to the class of coumarin derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide: plays a crucial role in the synthesis of β-lactam antibiotics . These antibiotics are significant due to their broad spectrum of antibacterial activity. The compound can be used to synthesize N-unsubstituted β-lactams , which are key intermediates in creating several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

This compound is also important in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These agents are used in chemotherapy to treat various cancers, and the compound serves as a starting material or intermediate in their production .

Protective Group Chemistry

In the field of protective group chemistry, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide can be used for the protection of amide-NH groups. This is a less explored area, and the compound provides a method for protecting these groups during chemical reactions .

Oxidative N-Deprotection

The compound can undergo oxidative N-deprotection by ceric ammonium nitrate to yield N-dearylated 2-azetidinones . This process is significant in the synthesis of various pharmaceutical compounds, where the protective groups need to be removed without affecting the rest of the molecule .

Synthesis of Schiff Bases

Schiff bases have a wide range of applications in coordination chemistry, and N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide can be used to synthesize these compounds. Schiff bases act as ligands that can coordinate to metals through various donor atoms, playing a pivotal role in the development of metal complexes with diverse pharmacological activities .

Development of Retinoids

The compound is involved in the synthesis of N-(4-ethoxyphenyl)-retinamide , a retinoid. Retinoids are a class of compounds related to vitamin A and are used in the treatment of acne, psoriasis, and other skin disorders. They also show potential in cancer therapy .

Chemical Libraries for Drug Discovery

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide: can be included in chemical libraries used for high-throughput screening in drug discovery. These libraries are collections of diverse compounds used to identify potential drug candidates for various diseases .

Research on Hydrazine Derivatives

The compound is used in the synthesis of hydrazine derivatives, which are explored for their potential pharmacological properties. Hydrazine derivatives are studied for their applications in treating conditions such as tuberculosis, hypertension, and cancer .

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-3-30-20-11-4-16(5-12-20)24-15-22(27)21-14-18(8-13-23(21)31-24)26-25(28)17-6-9-19(29-2)10-7-17/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKFFAIAADIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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